Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate
Description
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate is a pyrimidine derivative featuring a morpholine ring and a 3-oxopropanoate ester moiety. This compound is structurally characterized by a pyrimidine core substituted with a methyl group at the 4-position and a morpholin-4-yl group at the 2-position, with a 3-oxopropanoate ester side chain at the 5-position. It is cataloged under CAS registry numbers and MDL identifiers (e.g., MFCD21646848) and is commercially available with a purity of ≥95% . Its synthesis likely involves multi-step procedures, including nucleophilic substitution and esterification, as inferred from analogous compounds .
Properties
IUPAC Name |
methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-3-5-20-6-4-16/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDQLJVINUTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of 3-oxopropanoate esters with heterocyclic substituents. Key analogs include:
Key Observations :
- Methyl Group Impact: The 4-methyl group in the target compound distinguishes it from Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate .
- Morpholine vs. Other Heterocycles: The morpholine ring contributes to solubility and hydrogen-bonding capacity, unlike the benzophenone or cyclopropyl groups in other analogs .
- Ester Chain Variation: The methyl ester in the target compound contrasts with ethyl esters (e.g., Ethyl 3-cyclopropyl-3-oxopropanoate ), which may alter metabolic stability or hydrolysis rates.
Pharmacological and Physicochemical Properties
- LCMS/HPLC Data : The target compound’s LCMS profile (m/z ~294 [M+H]+ inferred from similar structures) and HPLC retention time (likely >1 minute under standard conditions) would differ from analogs like the EP 4374877A2 derivative (m/z 554, retention time 1.64 minutes) .
- Biological Activity: While the target compound’s specific activity is undocumented, morpholine-containing pyrimidines are often explored as kinase inhibitors or enzyme modulators. For example, triazolopyrimidinone derivatives with 3-oxopropanoate moieties show promise in non-opioid analgesic development .
Preparation Methods
Pyrimidine Ring Construction and Substitution
The pyrimidine ring is generally synthesized via condensation reactions involving β-ketoesters and amidine or guanidine derivatives under basic or acidic conditions. For example, pyrimidine derivatives bearing morpholine substituents can be prepared by nucleophilic substitution on halogenated pyrimidine precursors with morpholine.
Preparation of the Keto-Ester Side Chain
The 3-oxopropanoate ester moiety is introduced either by esterification of the corresponding 3-oxopropanoic acid or by direct condensation of methyl acetoacetate derivatives with the pyrimidine ring system. Esterification is typically performed using methanol under acidic catalysis or via transesterification methods.
Representative Synthetic Route (Literature-Based)
Experimental Details and Conditions
- Solvents: Common solvents include DMF, DMSO, isopropanol, and toluene.
- Temperature: Reflux temperatures ranging from 70°C to 110°C depending on step.
- Reaction Times: Typically 2-6 hours for substitution and condensation steps.
- Purification: Crystallization from isopropanol-DMF mixtures or column chromatography.
- Monitoring: TLC with CHCl3-MeOH (10:1), HPLC, and LC-MS for reaction progress and purity.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Proton signals for pyrimidine and morpholine rings observed at characteristic chemical shifts (e.g., 7.8-8.8 ppm for pyrimidine protons, morpholine protons around 3-4 ppm).
- Mass Spectrometry: Protonated molecular ion peaks confirm molecular weight and structure.
- Melting Point: Typically measured to confirm purity and identity; values vary depending on substituents and crystallinity.
- Chromatography: HPLC and LC-MS used for purity assessment and to confirm product identity.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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